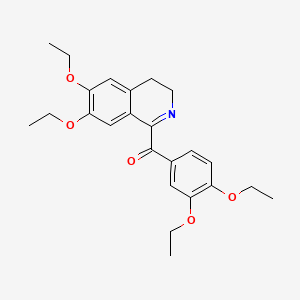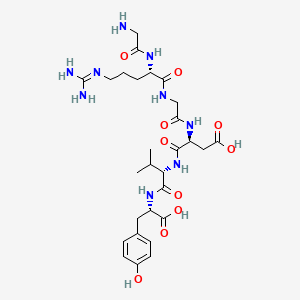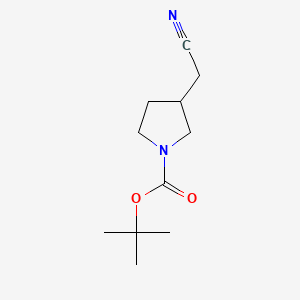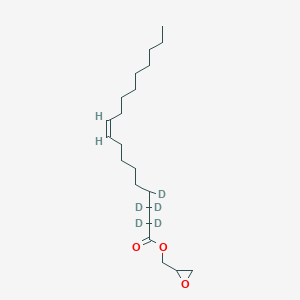
Drotaveraldine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drotaverine is a phosphodiesterase-4 inhibitor used to alleviate gastrointestinal and genitourinary smooth muscle spasms . It is a benzylisoquinoline derivative that is structurally related to papaverine, although it displays more potent antispasmodic activities than papaverine . Drotaverine has been used in the symptomatic treatment of various spastic conditions, such as gastrointestinal diseases, biliary dyskinesia, and vasomotor diseases associated with smooth muscle spasms .
Synthesis Analysis
The synthesis of Drotaverine involves Ritter reactions of 3,4- (R1)2-benzylcyanides with 1,1- (R2)2-2- [3,4- (R3)2-phenyl]ethanols .
Molecular Structure Analysis
Drotaverine is a small molecule with a molecular formula of C24H29NO5 . Its structure is related to that of papaverine, a benzylisoquinoline derivative .
Physical And Chemical Properties Analysis
Drotaverine has a molecular weight of 411.5 g/mol . It has a XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . Its topological polar surface area is 66.4 Ų .
Scientific Research Applications
1. Extended Drug Release and Bioavailability
Drotaverine hydrochloride (DRT) is used to treat gastrointestinal spasms often accompanied by diarrhea. A study aimed at extending DRT's residence in the stomach developed calcium alginate floating beads. These beads showed enhanced in-vitro performance and a three-fold increase in the total amount of DRT absorbed within 24 hours compared to DRT powder (Adel & Elkasabgy, 2014).
2. Drug Delivery Systems
Innovative drug delivery systems were explored using drotaverine (DR). An artificial neural network (ANN) model predicted the dissolution profile of extended-release tablets containing DR. This method proved accurate in predicting the dissolution profile, enhancing the efficiency of drug delivery systems (Galata et al., 2019).
3. Gastroretentive Delivery
Another study focused on increasing the gastric residence time of Drotaverine hydrochloride (DRH). Floating mini-tablets of DRH were developed, which showed optimum floating behavior and sustained release, potentially increasing patient compliance (Louis et al., 2020).
Mechanism of Action
Target of Action
Drotaveraldine, also known as Drotaverine, primarily targets Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes .
Mode of Action
This compound acts as a selective inhibitor of PDE4 . By inhibiting PDE4, it prevents the degradation of cAMP, leading to elevated levels of this molecule within the cell . The increase in cAMP levels results in smooth muscle relaxation , which is the primary therapeutic effect of this compound .
Biochemical Pathways
The inhibition of PDE4 and the subsequent increase in cAMP levels affect the calcium ion dynamics within smooth muscle cells . Specifically, this compound decreases the active ionized calcium supply binding to smooth muscle cells due to the inhibition of phosphodiesterase and intracellular accumulation of cAMP . This leads to a decrease in intracellular calcium concentrations, which in turn causes relaxation of the smooth muscle cells .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in humans. After administration of a single 80 mg oral dose, the bioavailability was found to be highly variable, with a peak at 45–60 minutes . The drug is primarily metabolized in the liver and has an elimination half-life of 7–16 hours . More than 50% of the drug is excreted in the urine and about 30% in the bile .
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscle spasms in the gastrointestinal tract, urinary system, and gall bladder . This makes it useful in the treatment of various spastic conditions, such as gastrointestinal diseases, biliary dyskinesia, and vasomotor diseases associated with smooth muscle spasms .
Biochemical Analysis
Biochemical Properties
Drotaveraldine is a selective inhibitor of phosphodiesterase 4 (PDE4), which is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) . Inhibition of PDE4 by this compound leads to elevated levels of cAMP, leading to smooth muscle relaxation .
Cellular Effects
This compound exerts its effects on various types of cells, primarily those containing smooth muscles . It influences cell function by causing smooth muscle relaxation, which can alleviate spasms in the gastrointestinal tract, urinary system, and gall bladder .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PDE4, leading to an increase in cAMP levels . This increase in cAMP leads to the relaxation of smooth muscle cells .
Temporal Effects in Laboratory Settings
It is known that this compound has a prolonged action on smooth muscles of internal organs and blood vessels .
Metabolic Pathways
This compound is reported to undergo extensive hepatic metabolism, which is its main route of elimination
properties
IUPAC Name |
(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-5-27-19-10-9-17(14-20(19)28-6-2)24(26)23-18-15-22(30-8-4)21(29-7-3)13-16(18)11-12-25-23/h9-10,13-15H,5-8,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJBCQISYBHHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54088-62-9 |
Source


|
| Record name | (6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-diethoxyphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)


![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)
![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)

![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)
![3H-thieno[2,3-e]benzimidazole](/img/structure/B587332.png)
![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)
![N-[3-(1,3-dioxan-2-yl)-1-pyridin-3-ylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B587336.png)

![2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4](/img/structure/B587340.png)